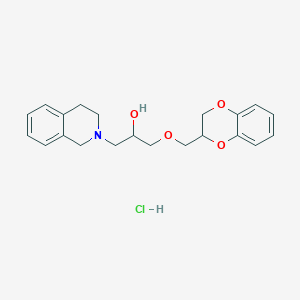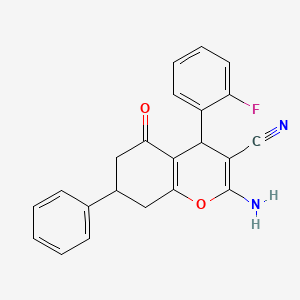
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is a complex organic compound that features both benzodioxin and isoquinoline moieties
Wirkmechanismus
Target of Action
SMR000091547, also known as Mirvetuximab soravtansine, primarily targets the folate receptor alpha (FRα) . FRα is a receptor overexpressed on the surface of epithelial tumor cells, characteristic of ovarian, endometrial, triple-negative breast, and non-small-cell lung cancers .
Mode of Action
Mirvetuximab soravtansine is an antibody-drug conjugate (ADC) formed by a monoclonal antibody that targets FRα, covalently joined by a cleavable disulfide linker to the genotoxic compound DM4 . After an ADC/receptor complex is formed, mirvetuximab soravtansine is internalized, and DM4 is released inside the cell . DM4 leads to cell-cycle arrest and apoptosis and is also able to diffuse into neighboring cells and induce further cell death .
Result of Action
The primary result of SMR000091547’s action is the induction of cell-cycle arrest and apoptosis in cells overexpressing FRα . This leads to cell death, thereby reducing the number of cancerous cells in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and isoquinoline intermediates, followed by their coupling through appropriate linkers.
-
Step 1: Synthesis of Benzodioxin Intermediate
- Starting materials: Catechol and epichlorohydrin
- Reaction conditions: Acidic or basic catalysis to form the benzodioxin ring
-
Step 2: Synthesis of Isoquinoline Intermediate
- Starting materials: Benzylamine and acetaldehyde
- Reaction conditions: Cyclization under acidic conditions to form the isoquinoline ring
-
Step 3: Coupling Reaction
- Coupling of the benzodioxin and isoquinoline intermediates using a suitable linker such as a halogenated alkane
- Reaction conditions: Base-catalyzed nucleophilic substitution
-
Step 4: Hydrochloride Formation
- Conversion of the free base to the hydrochloride salt using hydrochloric acid
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
-
Reduction: : Reduction can yield dihydro derivatives.
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
-
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups.
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the specific substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel polymers and materials.
Biology
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Pharmacology: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
- 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrobromide
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride lies in its specific combination of benzodioxin and isoquinoline moieties, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c23-18(12-22-10-9-16-5-1-2-6-17(16)11-22)13-24-14-19-15-25-20-7-3-4-8-21(20)26-19;/h1-8,18-19,23H,9-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFFONBKFVQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3COC4=CC=CC=C4O3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)
![1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine](/img/structure/B5031403.png)
![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)
![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5031465.png)


